![molecular formula C22H17N3O B582960 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 146097-08-7](/img/structure/B582960.png)
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde
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Overview
Description
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C22H17N3O . It is a derivative of 1,2,4-triazole, a class of azoles which are heterocyclic compounds containing one nitrogen atom in the ring .
Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde consists of a 1,2,4-triazole ring substituted with a trityl group and a carbaldehyde group . The InChI code for this compound is 1S/C21H17N3/c1-4-10-18(11-5-1)21(24-17-22-16-23-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H .Scientific Research Applications
Medicinal Chemistry
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde serves as an intermediate in the synthesis of bioactive compounds. Researchers have explored its potential in drug discovery, particularly for anticancer, antifungal, antituberculosis, and anti-inflammatory agents . Its triazole moiety contributes to its biological activity, making it a valuable building block for designing novel pharmaceuticals.
Agrochemistry
The triazole scaffold has found applications in agrochemical research. Scientists have investigated derivatives of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde for their pesticidal properties. These compounds may exhibit insecticidal, fungicidal, or herbicidal effects, contributing to crop protection and sustainable agriculture .
Material Chemistry
Materials science benefits from the versatility of triazoles. Researchers have explored 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives for their potential in designing functional materials. These applications include organic semiconductors, luminescent materials, and polymers with tailored properties .
Supramolecular Chemistry
Supramolecular assemblies rely on non-covalent interactions. Triazoles, including 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives, participate in host-guest interactions, self-assembly, and molecular recognition. Their unique electronic properties make them attractive components in supramolecular architectures .
Bioconjugation and Imaging
1-Trityl-1H-1,2,4-triazole-5-carbaldehyde can serve as a versatile linker for bioconjugation. Researchers use it to attach biomolecules (e.g., proteins, peptides, or nucleic acids) to other entities, such as nanoparticles or fluorescent dyes. Additionally, its fluorescent properties make it useful for bioimaging applications .
Chemical Biology
Chemical biologists employ triazoles to probe biological processes. 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde derivatives can selectively modify proteins, nucleic acids, or lipids, aiding in the study of cellular pathways and interactions. Their stability and specificity enhance their utility in chemical biology research .
Future Directions
The future directions for research on 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
properties
IUPAC Name |
2-trityl-1,2,4-triazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-24-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVZPTVZIVFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NC=N4)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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